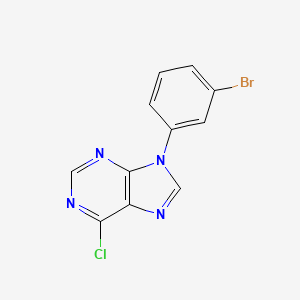

9-(3-Bromophenyl)-6-chloro-9H-purine

Description

9-(3-Bromophenyl)-6-chloro-9H-purine is a substituted purine derivative featuring a 3-bromophenyl group at the N9 position and a chlorine atom at the C6 position. For instance, alkylation of 6-chloro-9H-purine with bromobenzyl halides (e.g., 1-bromo-3-bromomethylbenzene) is a common method to introduce arylalkyl substituents at N9, as seen in the synthesis of 9-(3-bromobenzyl)-2-chloro-N-methyl-9H-purin-6-amine (compound 24, LRMS m/z 331.106) . The bromophenyl group enhances lipophilicity and influences electronic properties, which may modulate biological activity or material applications, such as photoluminescence .

Properties

Molecular Formula |

C11H6BrClN4 |

|---|---|

Molecular Weight |

309.55 g/mol |

IUPAC Name |

9-(3-bromophenyl)-6-chloropurine |

InChI |

InChI=1S/C11H6BrClN4/c12-7-2-1-3-8(4-7)17-6-16-9-10(13)14-5-15-11(9)17/h1-6H |

InChI Key |

FEVKROXXTAIPNY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N2C=NC3=C2N=CN=C3Cl |

Origin of Product |

United States |

Preparation Methods

Primary Synthetic Route

The most efficient method involves a one-pot, two-step procedure adapted from Zelli et al.:

- 5-Amino-4,6-dichloropyrimidine (1.0 equiv)

- 3-Bromoaniline (1.0 equiv)

- p-Toluenesulfonic acid monohydrate (PTSA·H₂O, 0.5 equiv)

- (Chloromethylene)dimethyliminium chloride (3.0 equiv)

- Combine 5-amino-4,6-dichloropyrimidine and 3-bromoaniline in anhydrous dioxane (2 mL/mmol)

- Add PTSA·H₂O and reflux under argon for 6 hr

- Cool to RT, add (chloromethylene)dimethyliminium chloride in DMF (0.2 M)

- Stir 1 hr at RT

- Quench with NaHCO₃ (aq), extract with CH₂Cl₂ (3×)

- Dry organic layers over MgSO₄, concentrate under reduced pressure

- Purify by silica gel chromatography (cyclohexane/EtOAc gradient)

| Parameter | Value |

|---|---|

| Reaction Temp | 110°C (reflux) |

| Catalyst Loading | 50 mol% PTSA |

| Cyclization Time | 1 hr |

| Typical Yield* | 75-85% |

*Based on 4-bromo analog performance

Alternative Methodological Considerations

For substrates requiring milder conditions, a silylation-mediated approach proves effective:

- Protect 6-chloropurine with BSA (N,O-bis(trimethylsilyl)acetamide) in DCE

- Activate with SnCl₄ (2.1 equiv) at 0°C

- Introduce 3-bromophenyl group via electrophilic substitution

- Desilylate with MeOH/H₂O

This method shows reduced regiochemical ambiguity but requires strict anhydrous conditions.

Analytical Characterization

Expected spectral data based on structural analogs:

¹H NMR (CDCl₃)

δ 8.82 (s, 1H, H-2), 8.41 (s, 1H, H-8), 7.79 (t, J=2.0 Hz, 1H, phenyl), 7.66-7.47 (m, 3H, phenyl)

¹³C NMR

152.9 (C-2), 152.1 (C-4), 143.7 (C-6), 136.0 (C-1'), 131.3 (C-3'), 123.9 (C-5')

HRMS

Calculated for C₁₁H₇BrClN₄ [M+H]⁺: 308.9537

Comparative Reaction Optimization

Critical factors influencing yield and purity:

| Variable | Effect on Outcome | Optimal Range |

|---|---|---|

| PTSA Concentration | <0.3 equiv: Incomplete coupling | 0.5-0.7 equiv |

| Dioxane Purity | H₂O >500 ppm inhibits cyclization | <50 ppm H₂O |

| Chromatography | Higher EtOAc improves recovery | 15-25% EtOAc |

Stability Considerations

The compound demonstrates:

- Air stability for >72 hr at RT

- Decomposition onset at 210°C (DSC)

- Light sensitivity requiring amber storage

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine and chlorine atoms in 9-(3-Bromophenyl)-6-chloro-9H-purine can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound. Other coupling reactions, such as Heck or Sonogashira couplings, could also be relevant.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Bases: Potassium carbonate, sodium hydroxide.

Solvents: Toluene, ethanol, dimethylformamide (DMF).

Major Products: The major products of these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution could yield derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

Chemistry: In chemistry, 9-(3-Bromophenyl)-6-chloro-9H-purine can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine: The compound’s potential biological activity could be explored for developing new pharmaceuticals. Purine derivatives are known for their roles in various biological processes, and modifications to the purine ring can lead to compounds with antiviral, anticancer, or antimicrobial properties.

Industry: In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings. Its reactivity and functional groups make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action for 9-(3-Bromophenyl)-6-chloro-9H-purine would depend on its specific application. In a biological context, it could interact with enzymes or receptors, influencing cellular processes. The bromophenyl and chlorine groups could enhance binding affinity or selectivity for certain molecular targets, such as kinases or nucleic acids .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Substituent Position: The N9 aryl/alkyl group significantly impacts biological and physicochemical properties. For example, the 3-bromophenyl group in this compound may enhance π-π interactions in kinase binding pockets compared to norbornyl or benzyl groups .

- C6 Modifications: Chlorine at C6 is a common leaving group, facilitating further functionalization (e.g., amination or thiolation) .

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.